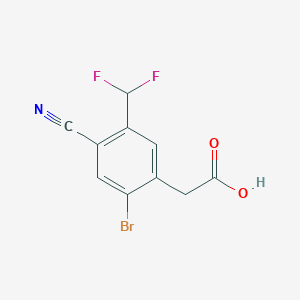

2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-bromo-4-cyano-5-(difluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c11-8-2-6(4-14)7(10(12)13)1-5(8)3-9(15)16/h1-2,10H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEWXSOSPPUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)F)C#N)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Multi-Component Synthesis Approach

While specific literature detailing the exact synthesis of this compound is limited, analogous methods for similar phenylacetic acids suggest a combination of halogenation, cyanation, and difluoromethylation steps. The general approach involves:

- Starting Material: An appropriately substituted aromatic precursor, such as a phenyl derivative with existing halogen and nitrile groups.

- Halogenation: Introduction of bromine at the desired position on the aromatic ring, often via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Cyanation: Introduction of the cyano group typically involves nucleophilic substitution or transition-metal-catalyzed cyanation, such as palladium-catalyzed cyanation of aryl halides, which is highly selective and efficient.

- Difluoromethylation: Incorporation of the difluoromethyl group can be achieved through radical or nucleophilic methods, often utilizing difluoromethylating reagents like difluoromethyl zinc or other specialized reagents under palladium catalysis.

Research Findings:

A recent study indicates that palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are effective for attaching various substituents to aromatic rings, including difluoromethyl groups, under mild conditions with high yields. This approach is adaptable for complex molecules like 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid.

Sequential Halogenation and Functionalization

An alternative method involves a stepwise process:

- Step 1: Bromination of a suitable phenylacetic acid precursor using N-bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane, under controlled temperature to ensure regioselectivity.

- Step 2: Nitrile formation via nucleophilic substitution with cyanide sources, such as sodium cyanide or potassium cyanide, under basic conditions.

- Step 3: Difluoromethylation at the desired position, often through radical addition of difluoromethyl radicals generated from reagents like difluoromethyl iodide or bromide, catalyzed by transition metals.

Research Data:

Such multi-step processes are well-documented in the synthesis of fluorinated aromatic compounds, with reaction conditions optimized to maximize yield and minimize by-products.

Hydrolysis and Final Purification

The final step involves hydrolyzing ester intermediates (if used) to produce the free acid:

- Hydrolysis Conditions: Acidic hydrolysis using hydrochloric acid or basic hydrolysis with sodium hydroxide, under reflux conditions.

- Purification: The product is purified through filtration, extraction, and recrystallization, often employing solvents like methanol, ethanol, or ethyl acetate.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Catalysts/Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-component synthesis | Aromatic precursor with halogen and nitrile groups | Halogenation, cyanation, difluoromethylation | Pd catalysts, NBS, difluoromethyl reagents | Mild to moderate temperature, inert atmosphere | High selectivity, adaptable | Multi-step, requires careful control |

| Sequential halogenation and functionalization | Phenylacetic acid derivatives | Bromination, cyanation, difluoromethylation | NBS, NaCN, radical initiators | Controlled temperature, inert atmosphere | Modular, scalable | Potential for side reactions |

| Hydrolysis and purification | Ester intermediates | Acidic or basic hydrolysis | HCl or NaOH | Reflux | Simple purification | Additional steps needed |

Research Findings and Industrial Relevance

Recent advances highlight the importance of transition-metal catalysis, especially palladium-catalyzed cross-coupling reactions, in synthesizing complex fluorinated aromatic acids. These methods offer high yields, regioselectivity, and operational simplicity, making them suitable for large-scale production.

Moreover, employing safer cyanation reagents and optimizing reaction conditions reduces environmental and safety concerns, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or the bromine to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or hydrocarbons.

Substitution: Formation of substituted phenylacetic acids with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆BrF₂N₁O₂

- Molecular Weight : 284.05 g/mol

The compound features a bromine atom, cyano group, and difluoromethyl substituent, which enhance its reactivity and biological interactions. These modifications are crucial for its applications in medicinal chemistry and materials science.

Pharmaceutical Development

2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:

- Antiviral Agents : Studies indicate that the compound can interfere with viral replication, making it a candidate for developing antiviral medications targeting viruses such as hepatitis B .

- Anti-inflammatory Drugs : The presence of the difluoromethyl group has been linked to enhanced lipophilicity, which may improve cellular uptake and efficacy in inhibiting inflammatory pathways.

Biological Research

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its structural characteristics allow researchers to explore:

- Enzyme Inhibition : The compound's ability to bind to specific enzymes can lead to insights into metabolic processes and potential therapeutic targets .

- Cytokine Modulation : Similar compounds have shown promise in modulating cytokine production and reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.

Industrial Applications

In the industrial sector, 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid is used for:

- Specialty Chemicals Production : The compound is employed in synthesizing advanced materials with unique properties, which are crucial for various applications across industries .

- Agrochemical Development : As an intermediate in agrochemical synthesis, it contributes to developing new pesticides and herbicides that are more effective and environmentally friendly .

In Vitro Studies

Research has demonstrated that modifications to the phenyl ring of phenylacetic acid derivatives significantly impact their biological activity. For instance:

- A study highlighted that introducing a difluoromethyl group increased antiviral potency against certain viruses by up to four-fold compared to standard treatments like lamivudine .

Structure-Activity Relationship (SAR) Analysis

SAR studies have revealed that even minor alterations in substituents can lead to substantial changes in biological activity. This understanding aids researchers in designing more effective compounds tailored for specific therapeutic targets .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Antiviral agents, anti-inflammatory drugs | Enhances binding affinity; potential for drug development |

| Biological Research | Enzyme interaction studies | Valuable tool for studying metabolic pathways |

| Industrial | Production of specialty chemicals | Useful as an intermediate in various chemical syntheses |

| Agrochemicals | Development of pesticides and herbicides | Contributes to environmentally friendly agrochemical solutions |

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the difluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Fluorinated Phenylacetic Acid Derivatives

Brominated/Fluorinated Benzoic Acid Analogues

- 4-Bromo-2-fluoro-5-methylbenzoic Acid (Similarity: 0.97, ): Substituents: Br (position 4), F (position 2), methyl (position 5). Comparison: Methyl group increases hydrophobicity but lacks the reactivity of CN or -CF₂H.

Non-Fluorinated Phenylacetic Acid Derivatives

- (R)-2-Amino-2-phenylacetic Acid (): Substituents: Amino (position 2). Comparison: The amino group introduces basicity (pKa ~9–10), contrasting with the acidic acetic acid (pKa ~2–3) in the target compound. This drastically alters solubility and membrane permeability .

Antimicrobial Activity in Context

–2 highlight phenylacetic acid derivatives (e.g., compound 4 in ) as antimicrobial agents with MIC values against plant pathogens:

| Compound | MIC (µg/mL) Against RS-2 | Key Substituents |

|---|---|---|

| Phenylacetic acid | 15.6 | None (parent structure) |

| β-sitosterol | 15.6 | Sterol scaffold |

| Target Compound | Inferred | Br, CN, -CF₂H |

While direct MIC data for 2-bromo-4-cyano-5-(difluoromethyl)phenylacetic acid is unavailable, its substituents suggest enhanced activity:

- Br and CN : May improve binding to bacterial enzymes via halogen bonds and EW effects.

- -CF₂H: Fluorine’s metabolic stability () could prolong antimicrobial action compared to non-fluorinated analogs .

Structural Similarity and Functional Implications

| Compound (CAS No.) | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|

| 2-Bromo-4,5-difluorobenzoic acid | 0.89 | Benzoic acid core; lacks CN and -CF₂H |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | 0.97 | Methyl instead of CN; no acetic acid moiety |

| 2,4-Dichloro-5-fluorophenylacetic acid | N/A | Cl replaces Br/CN; lower EW effects |

Key Trends :

Acetic Acid vs. Benzoic Acid : Acetic acid derivatives (e.g., target compound) exhibit higher solubility and acidity, favoring ionized forms in physiological conditions.

Halogen Type : Bromine’s larger atomic radius vs. chlorine may enhance hydrophobic interactions in target binding.

Fluorination Position : Meta-fluorine (target compound) vs. ortho-fluorine () alters steric and electronic profiles .

Biological Activity

2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with several functional groups, including bromine, cyano, and difluoromethyl. These substituents contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆BrF₂N |

| Molecular Weight | 233.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid is primarily attributed to its interactions with various biomolecular targets. The presence of electron-withdrawing groups like cyano and difluoromethyl enhances its binding affinity to enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways, making it a valuable compound for studying molecular mechanisms in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic processes .

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, particularly in inhibiting the growth of specific cancer cell lines. For instance, it has been evaluated for its cytotoxicity against MCF-7 breast cancer cells and HT-29 colon cancer cells, showing promising results with IC50 values in the low micromolar range .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth significantly at concentrations as low as 10 µg/mL.

- Cytotoxicity in Cancer Cells : In vitro tests demonstrated that the compound exhibited cytotoxic effects on MCF-7 cells with an IC50 value of approximately 15 µM. Further investigations into its mechanism revealed that it induces apoptosis in these cells through the activation of caspase pathways .

Research Applications

The compound is not only significant for its biological activities but also serves as a valuable building block in organic synthesis. It is utilized in the development of new pharmaceuticals and specialty chemicals due to its unique structural properties .

Q & A

Q. Advanced: How can steric hindrance from substituents be mitigated during synthesis?

- Use of microwave-assisted synthesis to enhance reaction kinetics and reduce side products.

- Catalytic systems : Pd/Cu catalysts for selective coupling reactions to avoid competing pathways.

- Protecting groups : Temporarily shield reactive sites (e.g., carboxylic acid) during functionalization steps .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

Q. Advanced: How are overlapping NMR signals resolved for structural elucidation?

- 2D NMR techniques (e.g., COSY, HSQC) differentiate coupled protons and assign carbon environments.

- Solvent optimization : Use of deuterated DMSO or CDCl₃ to shift proton resonances .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

Q. Advanced: How is binding affinity to target proteins quantified?

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics ().

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Basic: How are discrepancies in reported bioactivity data addressed?

Methodological Answer:

- Reproducibility checks : Validate assay conditions (pH, temperature, buffer composition).

- Purity verification : Re-analyze compound via HPLC and NMR to rule out degradation .

Q. Advanced: What statistical methods resolve contradictory structure-activity relationships (SAR)?

- Multivariate analysis : Partial Least Squares (PLS) regression correlates substituent effects with activity.

- Docking simulations : Identify binding pose variations using software like AutoDock or Schrödinger .

Basic: What role does this compound play in drug discovery?

Methodological Answer:

- Scaffold for derivatization : Modifications at bromine or cyano groups enhance selectivity or potency.

- Prodrug development : Carboxylic acid group enables esterification for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.